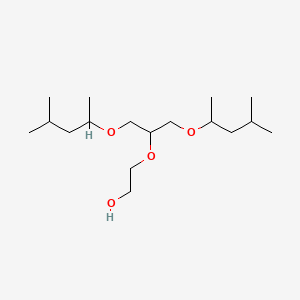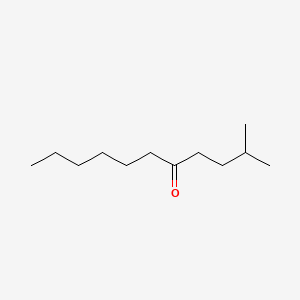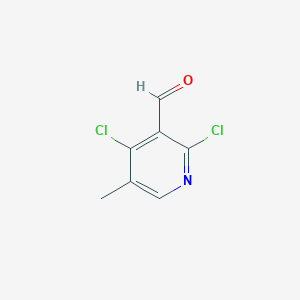
2,4-Dichloro-5-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-methylnicotinaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2,4-dichloro-5-methylnicotinaldehyde involves the chlorination of 5-methylnicotinaldehyde. The process typically includes the following steps:
Starting Material: 5-methylnicotinaldehyde.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to avoid over-chlorination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Monitoring: Employing analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to monitor the reaction progress and product quality.
Efficient Purification: Utilizing industrial-scale purification methods such as distillation and crystallization to achieve the desired product specifications.
化学反応の分析
Types of Reactions:
2,4-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: 2,4-Dichloro-5-methylnicotinic acid.
Reduction: 2,4-Dichloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2,4-dichloro-5-methylnicotinaldehyde is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
- 2-Chloro-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison:
- 2-Chloro-5-methylnicotinaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
- 5-Methylnicotinaldehyde: Lacks chlorine atoms, resulting in distinct chemical properties and uses.
- 2,4-Dichlorobenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior and applications.
2,4-Dichloro-5-methylnicotinaldehyde stands out due to its unique combination of chlorine substitutions and a pyridine ring, making it valuable for specific synthetic and research purposes.
特性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC名 |
2,4-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
InChIキー |
KYNORZSEVNQWCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
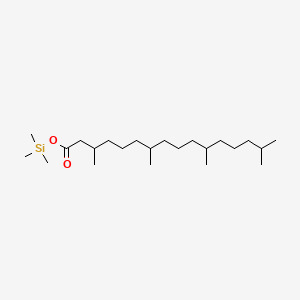
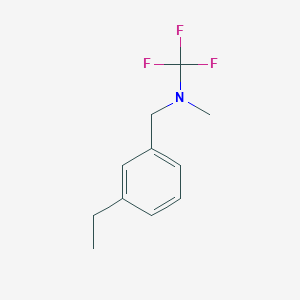
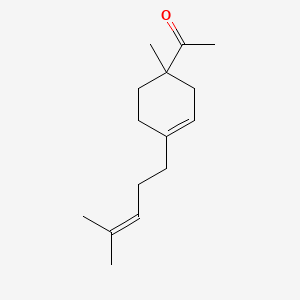
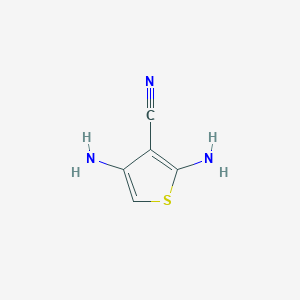
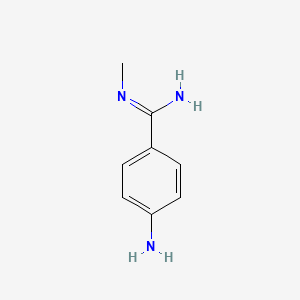
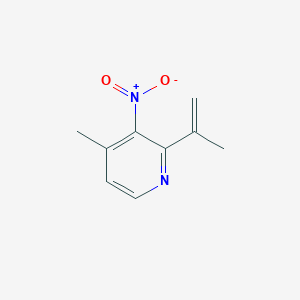
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
